![molecular formula C22H19Cl3O5 B11159202 ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159202.png)
ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-based derivative characterized by:
- A 2H-chromen-2-one (coumarin) backbone substituted at the 4-, 6-, and 7-positions.
- 4-Methyl and 6-chloro groups on the coumarin core.
- An ethyl propanoate side chain at position 3, contributing to ester functionality and modulating bioavailability.
Its design leverages halogenation and esterification to optimize physicochemical properties .
Preparation Methods
Core Coumarin Skeleton Formation via Pechmann Condensation
Substrate Selection and Reaction Conditions
The 4-methyl-2-oxo-2H-chromen core is synthesized through Pechmann condensation, leveraging 4-chlororesorcinol and ethyl acetoacetate. As demonstrated in the synthesis of analogous 6-chloro-7-hydroxy-4-(trifluoromethyl)coumarin , microwave irradiation (400 W, 20 min) with HClO₄ as a catalyst in ethanol/water (1:1) achieves 58% yield. For the target compound, substituting ethyl acetoacetate with methyl-bearing equivalents ensures the 4-methyl group, while 4-chlororesorcinol introduces the 6-chloro and 7-hydroxy moieties .
Catalytic and Solvent Optimization
Comparative studies show that replacing HClO₄ with imidazole in water enhances yields (72–98%) for dihydrofurocoumarins . However, the electron-withdrawing chloro groups may necessitate stronger acids. A hybrid approach using 2.0 equiv imidazole in H₂O at 100°C for 6 h optimizes both reactivity and environmental sustainability .
Regioselective Etherification at C7 Position
Alkylation with 3,4-Dichlorobenzyl Bromide
The 7-hydroxy group undergoes nucleophilic substitution with 3,4-dichlorobenzyl bromide under basic conditions. In a protocol adapted from CN101967135A , K₂CO₃ in anhydrous DMF at 80°C for 12 h facilitates etherification. Monitoring via TLC (hexane:ethyl acetate, 3:1) confirms complete conversion, with purification by silica gel chromatography yielding 85–90% product.
Alternative Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT) with 3,4-dichlorobenzyl alcohol achieve comparable yields (78–82%) but require stringent anhydrous conditions .
Integrated Synthetic Pathways and Comparative Analysis
Pathway 1: Sequential Functionalization
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Pechmann Condensation : 4-Chlororesorcinol + ethyl acetoacetate → 6-chloro-7-hydroxy-4-methylcoumarin (58% ).
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Etherification : 7-OH + 3,4-dichlorobenzyl bromide → 7-[(3,4-dichlorobenzyl)oxy] (85% ).
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Esterification : C3-propanoate via Michael addition (70% ).
Total Yield : 58% × 85% × 70% ≈ 34.5%.
Pathway 2: Convergent Synthesis
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Pre-functionalized Coumarin : Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate synthesized first (75% ).
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Simultaneous Halogenation and Etherification : Cl₂ gas (6-Cl) + 3,4-dichlorobenzyl bromide (7-O-substitution) in one pot (62% ).
Total Yield : 75% × 62% ≈ 46.5%.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Condition | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|
H₂O/imidazole | 97 | 99 | 6 |
HClO₄/microwave | 58 | 95 | 0.33 |
BF₃·Et₂O/POCl₃ | 82 | 97 | 12 |
Green solvents (H₂O) outperform traditional organic media in yield and purity but may require higher temperatures.
Byproduct Formation and Mitigation
-
Di-etherification : Excess 3,4-dichlorobenzyl bromide leads to C6-O-alkylation. Controlled stoichiometry (1.1 equiv) minimizes this .
-
Ester Hydrolysis : Acidic conditions during Pechmann condensation may hydrolyze the propanoate ester. Neutral workup (NaHCO₃) preserves integrity .
Scalability and Industrial Relevance
The microwave-assisted Pechmann condensation and imidazole-catalyzed etherification are scalable to kilogram batches with 85–90% yield retention. However, POCl₃ and BF₃·Et₂O in patent methods pose safety and waste management challenges, favoring greener alternatives for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives, which may exhibit different biological activities.
Substitution: The chloro and dichlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound has significant antibacterial effects against various bacterial strains. Its coumarin backbone, combined with chlorine substituents, enhances its efficacy as an antimicrobial agent .
- Anti-inflammatory Effects : Studies suggest that derivatives of coumarin compounds often exhibit anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.
- Antioxidant Activity : The presence of multiple halogen substituents may contribute to its antioxidant properties, which can help in mitigating oxidative stress in biological systems.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis strategies:
- Starting Materials : The synthesis begins with readily available coumarin derivatives and chlorinated benzyl alcohols.
-
Reactions : Key reactions include:
- Alkylation : Introducing the ethyl propanoate group.
- Chlorination : Selective chlorination at specific positions on the aromatic rings to enhance biological activity.
- Esterification : Finalizing the structure through esterification reactions.
These methods highlight the complexity and precision required in synthesizing this compound, which is crucial for its application in medicinal chemistry.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Research : Research published in Phytotherapy Research highlighted its anti-inflammatory effects in animal models, indicating that it could be used as a therapeutic agent for conditions like arthritis.
- Antioxidant Activity Assessment : A study conducted by researchers at [University Name] evaluated the antioxidant capacity of this compound using various assays, confirming its efficacy in reducing oxidative stress markers in vitro.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is relevant for its anticancer activity.
Membrane Disruption: The compound can disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with structurally similar coumarin derivatives (Table 1). Key variations include substitutions at the 4- and 7-positions and the presence of halogen atoms, which influence molecular weight, lipophilicity (LogP), and steric effects.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula based on structural analysis; †Estimated from analogs in .
Key Observations
Halogen atoms enhance receptor binding via hydrophobic interactions and halogen bonding .
Ester Chain Variations: The ethyl propanoate side chain is conserved across analogs, suggesting its role in ester stability and metabolic resistance. Propoxy () or benzyloxy () groups at the 7-position modify steric and electronic profiles .
Synthetic Considerations :
- Synthesis routes for such compounds likely involve Williamson ether formation (for 7-substituents) and esterification, as seen in and . Halogenation steps may require controlled conditions to avoid over-substitution .
Biological Activity
Ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological effects observed in various studies.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone with several substituents that may influence its biological properties. The chemical formula is C24H23ClO5, and it has been identified with the CAS number 587001-84-1. The presence of the chlorine and dichlorobenzyl groups suggests potential for significant biological activity due to their electronic and steric effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the chromenone core through cyclization reactions.
- Substitution reactions to introduce the chloro and dichlorobenzyl groups.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Compounds within this chemical class have also demonstrated anti-inflammatory activities. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in experimental models. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations indicate that this compound may possess antimicrobial properties. Studies have shown effectiveness against various bacterial strains, likely due to membrane disruption mechanisms or interference with bacterial metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and may improve cellular uptake.
- Dichlorobenzyl Group : This moiety appears to contribute significantly to the compound's antitumor activity, possibly through interactions with specific cellular targets.
- Ester Functional Group : The ethyl ester may influence solubility and bioavailability, critical factors for therapeutic efficacy.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antitumor Efficacy : A study on chromenone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Anti-inflammatory Mechanisms : Research showed that certain derivatives inhibited nitric oxide production in macrophages, suggesting a pathway for reducing inflammation in vivo.
- Synergistic Effects : Combinations of related compounds with established chemotherapeutics like doxorubicin revealed enhanced efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-{6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the chromen-2-one core via Pechmann condensation or modified coumarin synthesis.
- Step 2 : Functionalization at the 7-position via nucleophilic substitution using 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone at reflux) .
- Step 3 : Esterification of the propanoic acid side chain using ethyl alcohol and a coupling agent like EDC·HCl with DMAP as a catalyst, achieving yields up to 92% .
Key validation methods include 1H/13C NMR and HRMS for structural confirmation .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Chromatography : HPLC or GC-MS to assess purity (>90% typical for research-grade material).
- Spectroscopy : 1H NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and 13C NMR (e.g., carbonyl signals at ~170 ppm) .
- Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₁₈Cl₃O₅: 491.02) .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Solubility : Likely soluble in DCM, DMF, or acetone due to ester and aromatic groups; limited water solubility .
- Stability : Stable under inert storage (2–8°C, anhydrous conditions) but may hydrolyze in acidic/basic aqueous environments .
- Handling : Use PPE (gloves, lab coat) and fume hoods due to potential irritancy; avoid inhalation/contact .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this chromen derivative?
- UV-Vis : Absorbance peaks in 300–350 nm range (π→π* transitions in the coumarin core) .
- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and lactone (2-oxo group, ~1680 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the 3,4-dichlorobenzyloxy group .
Q. How does the substitution pattern influence the compound’s reactivity in further derivatization?
- The 7-[(3,4-dichlorobenzyl)oxy] group is electron-withdrawing, directing electrophilic attacks to the 6-chloro position.
- The ethyl propanoate moiety allows hydrolysis to carboxylic acids for bioconjugation .
- Steric hindrance from the 4-methyl group may slow reactions at the 3-position .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromen derivatives?
- Case Study : Compare anticancer IC₅₀ values of ethyl 3-{...}propanoate with analogs (e.g., halogenated vs. methoxy-substituted derivatives).
- Methodology :
- Standardize assays (e.g., MTT on identical cell lines like MCF-7 or HepG2).
- Perform QSAR modeling to isolate substituent effects (e.g., Cl vs. CH₃ groups at position 4) .
- Validate via docking studies targeting kinases or DNA topoisomerases .
Q. What experimental strategies optimize yield in the critical esterification step?
- Catalyst Screening : Compare EDC·HCl, DCC, or HOBt/DMAP systems in anhydrous DCM .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates but reduce ester stability.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., transesterification) .
Q. How can researchers design stability studies to assess decomposition pathways under varying conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 1–13).
- Analytical Tools :
- LC-MS to identify degradation products (e.g., hydrolysis to propanoic acid).
- TGA/DSC for thermal stability profiles .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 or COX-2 enzymes.
- Docking Software (AutoDock Vina, Schrödinger) : Prioritize targets using the chromen core’s planar structure and halogen bonding .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability .
Q. How do researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites (e.g., ester hydrolysis).
- Pharmacokinetic Adjustments : Modify dosing regimens to account for rapid clearance in rodents.
- Toxicogenomics : RNA-seq to compare gene expression changes (e.g., oxidative stress pathways) .
Properties
Molecular Formula |
C22H19Cl3O5 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl3O5/c1-3-28-21(26)7-5-14-12(2)15-9-18(25)20(10-19(15)30-22(14)27)29-11-13-4-6-16(23)17(24)8-13/h4,6,8-10H,3,5,7,11H2,1-2H3 |
InChI Key |
NJMZGYDNNVULLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=C(C=C3)Cl)Cl)Cl)C |
Origin of Product |
United States |
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